molecular formula C11H21NO4 B558286 N-(tert-Butoxycarbonyl)-L-leucine CAS No. 13139-15-6

N-(tert-Butoxycarbonyl)-L-leucine

Cat. No. B558286
CAS RN: 13139-15-6
M. Wt: 231.29 g/mol
InChI Key: MDXGYYOJGPFFJL-QMMMGPOBSA-N
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Description

“N-(tert-Butoxycarbonyl)-L-leucine” is a chemical compound that is often used as a synthetic precursor or a prodrug . It is an important chemical intermediate used to synthesize proteins and polypeptides . It is also used in the synthesis of enantiopure homo-β-amino acids and in the efficient synthesis of enantiopure tetrahydroisoquinolines .


Synthesis Analysis

The synthesis of “N-(tert-Butoxycarbonyl)-L-leucine” involves several steps. The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .


Molecular Structure Analysis

The molecular formula of “N-(tert-Butoxycarbonyl)-L-leucine” is C8H15NO3 . The molecular weight is 189.21 g/mol .


Chemical Reactions Analysis

The deprotection of the N-Boc group from a structurally diverse set of compounds can be achieved using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .


Physical And Chemical Properties Analysis

The heat capacities of “N-(tert-Butoxycarbonyl)-L-leucine” were measured over the temperature range from 78 to 350 K . The thermodynamic functions, H T − H 298.15K and S T − S 298.15K, were derived from the heat capacity data .

Scientific Research Applications

  • Amidation of Protected Amino Acids : N-tert-Butoxycarbonyl derivatives of L-leucine are used for amidation with crystalline ammonium, methylammonium, and ethylammonium salts to produce amino acid amides with good yield and optical purity (Somlai, Szókán, & Balaspiri, 1992).

  • Synthesis of Syndiotactic Poly(leucine) : Used in the synthesis of a syndiotactic poly(leucine) tetrapeptide, showing potential in various applications like polymerizations and optical displays (Fick, Semen, & Elias, 1978).

  • Development of Electrochromic Materials : It's used in the synthesis of amino acid-functionalized poly(3,4-ethylenedioxythiophene) derivatives for electrochromic applications, displaying excellent reversible redox activities and thermal stability (Hu et al., 2014).

  • Synthesis of Novel Chiral Compounds : N-(tert-Butoxycarbonyl)-L-leucine is used in the synthesis of novel chiral compounds, showcasing its significance in the development of pharmaceuticals and chiral auxiliaries (Bommarius et al., 1995).

  • Biosynthesis of l-tert-Leucine : It's used in the biosynthesis of l-tert-leucine, a crucial building block in the pharmaceutical industry, through various enzymatic processes (Jia et al., 2021).

  • Synthesis of Amino Acid-Based Polyacetylenes : Plays a role in the synthesis and polymerization of novel amino acid-derived acetylene monomers, leading to developments in materials science (Gao, Sanda, & Masuda, 2003).

Safety And Hazards

“N-(tert-Butoxycarbonyl)-L-leucine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

properties

IUPAC Name

(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXGYYOJGPFFJL-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884507
Record name L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-Butoxycarbonyl)-L-leucine

CAS RN

13139-15-6
Record name BOC-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13139-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Leucine, N-((1,1-dimethylethoxy)carbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-
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Record name L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(1,1-dimethylethoxy)carbonyl]-L-leucine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
D Hu, B Lu, X Duan, J Xu, L Zhang, K Zhang, S Zhang… - RSC …, 2014 - pubs.rsc.org
Two amino acid-functionalized poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives, poly(N-(tert-butoxycarbonyl)-L-leucyl(3,4-ethylenedioxythiophene-2′-yl)methylamide) (PEDOT–…
Number of citations: 42 pubs.rsc.org
VI Timofeev, SA Kuznetsov, VK Akparov… - Biochemistry …, 2013 - Springer
The 3D structure of recombinant bacterial carboxypeptidase T (CPT) in complex with N-BOC-L-leucine was determined at 1.38 Å resolution. Crystals for the X-ray study were grown in …
Number of citations: 7 link.springer.com
RJ Guttendorf, HB Kostenbauder… - Journal of Chromatography …, 1989 - Elsevier
A high-performance liquid chromatographic (HPLC) technique is described for quantification of R(+)- and S(−)-propranolol from 100-μl rat blood samples. The procedure involves chiral …
Number of citations: 25 www.sciencedirect.com
X Tang, P Zhang, H Ye, C Zhang… - Die Pharmazie-An …, 2008 - ingentaconnect.com
… The total yield of pure white N-tertbutoxycarbonyl-l-leucine was 14.3 g (yield 74.6%, mp 83–… The PEG2kDa (4g, 2mmol), N-tert-butoxycarbonyl-l-leucine (0.77 g, 4.4mmol) and DMAP (…
Number of citations: 17 www.ingentaconnect.com
D Yokokawa, S Tatematsu, R Takagi, Y Saga, H Roy… - Steroids, 2021 - Elsevier
Aminoacylated ergosterol such as 1-ergosteryl aspartate (Erg-Asp) is a new lipid component recently discovered in fungi. In order to study physiological functions of this novel sterol …
Number of citations: 3 www.sciencedirect.com
X Gao, X Wang, J Ding, L Lin, Y Li, Z Guo - Inorganic Chemistry …, 2006 - Elsevier
Monofunctional platinum(II) complexes represent a class of antitumor agents that do not obey the classical structure–activity relationships. We report herein two novel platinum(II) …
Number of citations: 26 www.sciencedirect.com
Y Huang, XZ Fu, SF Xue, Z Tao, QJ Zhu… - Supramolecular …, 2013 - Taylor & Francis
… Then, 2.25 ml ethyl acetate solution that contained PMEA-bis(N-tert-butoxycarbonyl-l-leucine-propyl)ester (II) (106 mg, 0.129 mmol) was added to the above mixture, reacted at that …
Number of citations: 6 www.tandfonline.com
H Murata, F Sanda, T Endo - Macromolecules, 1996 - ACS Publications
Synthesis and radical polymerization of methacrylamide having an l-leucyl-l-alanine methyl ester structure, N-methacryloyl-l-leucyl-l-alanine methyl ester (MA-LA-M), were carried out. …
Number of citations: 49 pubs.acs.org
S Zergiebel, HD Arndt, A Seeling - Tetrahedron Letters, 2017 - Elsevier
Dibenzoazecines represent a class of high-affinity dopamine and serotonin receptor antagonists. The former synthesis of the lead structure 7-methyl-5,6,7,8,9,14-hexahydrodibenzo[d,g]…
Number of citations: 3 www.sciencedirect.com
B Bai, E Arutyunova, MB Khan, J Lu, MA Joyce… - RSC Medicinal …, 2021 - pubs.rsc.org
Tragically, the death toll from the COVID-19 pandemic continues to rise, and with variants being observed around the globe new therapeutics, particularly direct-acting antivirals that are …
Number of citations: 42 pubs.rsc.org

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